molecular formula C23H23F2N3O2 B5971760 {3-(2,4-difluorobenzyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-piperidinyl}methanol

{3-(2,4-difluorobenzyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-piperidinyl}methanol

Cat. No. B5971760
M. Wt: 411.4 g/mol
InChI Key: GSBXFWAGZUXBFV-UHFFFAOYSA-N
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Description

{3-(2,4-difluorobenzyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-piperidinyl}methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound belongs to the class of piperidine-based compounds and has shown promising results in various studies.

Scientific Research Applications

{3-(2,4-difluorobenzyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-piperidinyl}methanol has been extensively studied for its potential applications in various fields, including medicinal chemistry and drug development. This compound has shown promising results in various studies, including its use as an antifungal agent, anticancer agent, and as a potential treatment for Alzheimer's disease.

Mechanism of Action

The mechanism of action of {3-(2,4-difluorobenzyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-piperidinyl}methanol is not fully understood. However, studies have shown that this compound may exert its effects through the inhibition of certain enzymes and receptors, such as the histone deacetylase (HDAC) enzyme and the dopamine D2 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound may have anti-inflammatory, antifungal, and anticancer properties. Additionally, this compound has been shown to have potential neuroprotective effects, making it a potential treatment for neurodegenerative diseases, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using {3-(2,4-difluorobenzyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-piperidinyl}methanol in lab experiments is its potential for use as a drug candidate. This compound has shown promising results in various studies, making it a potential candidate for further development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and accessibility.

Future Directions

There are several future directions for the study of {3-(2,4-difluorobenzyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-piperidinyl}methanol. One potential direction is the further exploration of its potential applications in drug development, particularly in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds. Finally, the development of more efficient and cost-effective synthesis methods for this compound may increase its availability and accessibility for further research and development.

Synthesis Methods

The synthesis of {3-(2,4-difluorobenzyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-piperidinyl}methanol is a complex process that involves several steps. The synthesis of this compound is typically achieved through a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2-(1H-imidazol-2-yl)benzoic acid with piperidine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the corresponding amide. The second step involves the reduction of the amide with a reducing agent, such as lithium aluminum hydride (LiAlH4), to form the corresponding amine. Finally, the amine is reacted with 2,4-difluorobenzyl chloride in the presence of a base, such as sodium hydroxide, to form the desired product.

properties

IUPAC Name

[3-[(2,4-difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-[2-(1H-imidazol-2-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N3O2/c24-17-7-6-16(20(25)12-17)13-23(15-29)8-3-11-28(14-23)22(30)19-5-2-1-4-18(19)21-26-9-10-27-21/h1-2,4-7,9-10,12,29H,3,8,11,13-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBXFWAGZUXBFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2C3=NC=CN3)(CC4=C(C=C(C=C4)F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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